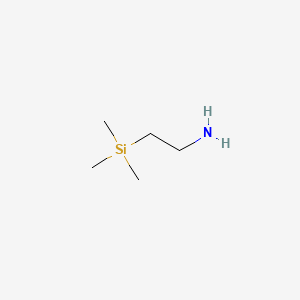

(2-Aminoethyl)trimethylsilane

Description

Properties

IUPAC Name |

2-trimethylsilylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NSi/c1-7(2,3)5-4-6/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBXVTMWHMMKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871279 | |

| Record name | 2-(Trimethylsilyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18135-04-1 | |

| Record name | 2-(Trimethylsilyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Aminoethyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with ethylenediamine under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (2-Aminoethyl)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride are employed.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Simpler amine derivatives.

Substitution: Various substituted silanes.

Scientific Research Applications

Organic Synthesis

(2-Aminoethyl)trimethylsilane is widely used as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating silicon-containing compounds. Notable reactions include:

- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.

- Oxidation and Reduction : The compound can be oxidized to form silanol derivatives or reduced to yield simpler amine derivatives, enhancing its utility in synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Formation of carbon-nitrogen bonds | Halogenating agents |

| Oxidation | Conversion to silanol derivatives | Hydrogen peroxide |

| Reduction | Formation of simpler amines | Lithium aluminum hydride |

Biological Applications

In biological research, this compound is utilized for modifying biomolecules. Its amino functionality allows it to interact with various biological systems, making it useful for the following:

- Bioconjugation : It can facilitate the attachment of biomolecules to surfaces or other molecules, enhancing the study of protein interactions.

- Drug Development : The compound's properties may aid in the design of new pharmaceuticals by modifying drug delivery systems.

Case Study: Bioconjugation Techniques

Research has demonstrated that this compound can effectively modify surfaces to improve biocompatibility in medical devices, showcasing its potential in biomedical applications.

Industrial Applications

In industry, this compound serves as a coupling agent in the production of specialty chemicals and materials. Its role includes:

- Surface Modification : Enhancing the adhesion properties of coatings and composites by promoting bonding between organic and inorganic materials.

- Additive in Epoxy Resins : Improving mechanical and chemical properties of epoxy molding compounds, leading to more durable materials.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Coupling Agent | Improves adhesion in coatings and composites |

| Epoxy Resin Additive | Enhances mechanical properties |

| Specialty Chemical Production | Used in synthesizing silicon-containing compounds |

Mechanism of Action

The mechanism of action of (2-Aminoethyl)trimethylsilane involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, forming stable bonds with other molecules. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylsilane (C₃H₁₀Si)

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- Structure: Contains both aminoethyl and aminopropyl groups bonded to a trimethoxysilane [Si(OCH₃)₃] core ().

- Key Differences: Hydrolyzable methoxy groups enable crosslinking, unlike the non-reactive methyl groups in (2-aminoethyl)trimethylsilane. Dual amine functionality enhances adhesion to substrates.

- Applications : Coupling agent in composites, adhesives, and biomedical coatings ().

Tris(2-aminoethyl)amine

- Structure: A branched polyamine with three 2-aminoethyl arms ().

- Properties :

Aliphatic Polyamines (DETA, TETA, PEHA)

- Structures: Linear polyamines with varying –NH– groups (e.g., DETA: N¹-(2-aminoethyl)ethane-1,2-diamine) ().

- Properties :

Bis(2-aminoethyl)amine Derivatives

- Structures : Amines functionalized with (thio)urea groups ().

- Key Differences : Enhanced hydrogen-bonding capacity compared to silane-amines.

- Applications : Transmembrane transporters, phosphate receptors, and drug candidates ().

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound | C₅H₁₅NSi | 117.27 | –NH₂, (CH₃)₃Si– | Surface modification, precursors |

| Trimethylsilane | C₃H₁₀Si | 74.20 | (CH₃)₃Si– | PECVD coatings |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | C₈H₂₃N₂O₃Si | 234.38 | –NH₂, Si(OCH₃)₃ | Adhesives, composites |

| Tris(2-aminoethyl)amine | C₆H₁₈N₄ | 146.23 | –NH₂ (branched) | Metal chelation, bioactivity |

| DETA | C₄H₁₃N₃ | 103.17 | –NH– (linear) | Corrosion inhibition |

Research Findings and Inferences

Reactivity and Stability

- Silane-Amine Hybrids: The trimethylsilane group in this compound likely enhances thermal stability compared to pure amines like DETA or TETA. However, it lacks the hydrolytic reactivity of methoxy-substituted silanes ().

Biological Activity

(2-Aminoethyl)trimethylsilane, a silane compound featuring an aminoethyl group, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilane group attached to an aminoethyl moiety. Its chemical structure can be represented as follows:

This structure allows it to interact with biological systems, particularly due to the amino group, which can participate in various biochemical reactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Cellular Interaction : The amino group facilitates interactions with cell membranes and proteins, potentially influencing cellular signaling pathways.

- Calcium Signaling : Studies have shown that compounds with similar structures can modulate calcium ion signaling, which is crucial for various physiological processes such as cell proliferation and differentiation .

- Tubulin Polymerization Inhibition : Some derivatives of silane compounds have demonstrated the ability to inhibit tubulin polymerization, which is vital for cell division and cancer progression .

Case Study 1: Cellular Uptake and Cytotoxicity

In a study involving human osteosarcoma U-2 OS cells, this compound was evaluated for its cellular uptake and cytotoxicity. The compound was found to enhance cellular uptake of fluorescein-labeled oligonucleotides, indicating its potential as a carrier for therapeutic agents .

Case Study 2: Modulation of Calcium Entry

Another investigation focused on the modulation of store-operated calcium entry (SOCE) in breast cancer cells. The study revealed that this compound and its analogs could significantly influence calcium influx, thereby affecting cell proliferation and apoptosis pathways .

Research Findings

Q & A

Q. Q1. What are the primary synthetic routes for (2-Aminoethyl)trimethylsilane, and how do reaction conditions influence yield?

A1. this compound is typically synthesized via nucleophilic substitution or catalytic silylation. For example, analogous silane compounds are prepared using boron trifluoride etherate as a catalyst in reactions involving chloromethyl or bromomethyl precursors . Optimization requires inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 0–60°C) to prevent side reactions. Solvent choice (e.g., dichloromethane) and stoichiometric ratios of reagents (e.g., trimethylsilane gas or disilanes) are critical for achieving >80% yields . Characterization via H/C NMR and GC-MS confirms structural integrity, with trimethylsilyl protons appearing as singlets at ~0.1–0.3 ppm .

Applications in Organic Synthesis

Q. Q2. How does this compound serve as a building block in pharmaceutical intermediate synthesis?

A2. The aminoethyl group enables bioconjugation, while the trimethylsilyl moiety stabilizes reactive intermediates. For instance, it participates in Sonogashira couplings to generate ethynyl derivatives for anticancer drug candidates . Its reactivity with electrophiles (e.g., carbonyl compounds) facilitates peptide modifications, enhancing bioavailability in drug design .

Advanced Mechanistic Insights

Q. Q3. What mechanistic pathways govern the reactivity of this compound in C–H functionalization?

A3. Catalytic silylation mechanisms involve base-mediated activation (e.g., potassium tert-butoxide), where the silane acts as a nucleophile. Computational studies suggest a transition state where the silyl group inserts into C–H bonds via a concerted process, with steric effects from the trimethylsilyl group lowering activation energy by 5–10 kcal/mol . Experimental validation via kinetic isotope effects (KIE > 2) confirms hydrogen abstraction as rate-limiting in gas-phase reactions .

Biological Activity and Experimental Design

Q. Q4. How can researchers design experiments to evaluate the antimicrobial potential of this compound derivatives?

A4.

- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive bacteria (e.g., S. aureus). Derivatives with halogen substituents show MICs as low as 16 µg/mL .

- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., MCF-7). IC values <10 µg/mL indicate therapeutic potential .

- Controls : Include untreated cells and reference drugs (e.g., ampicillin) to validate results.

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported reaction yields or bioactivity data?

A5.

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, if catalytic silylation yields vary (60–85%), assess factors like catalyst loading (5–20 mol%) via factorial design .

- Reproducibility Checks : Replicate experiments under standardized conditions (solvent purity, temperature control ±1°C) .

- Meta-Analysis : Cross-reference with PubChem/CAS data (e.g., CAS 3069-29-2 for analogous silanes) to identify outliers .

Advanced Analytical Techniques

Q. Q6. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

A6.

- 2D NMR (HSQC, HMBC) : Maps H-C correlations to confirm silyl-amine connectivity .

- X-ray Crystallography : Resolves steric effects of the trimethylsilyl group, with bond angles ~109.5° indicating sp hybridization .

- Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H] at m/z 160.12 for CHNSi) .

Material Science Applications

Q. Q7. How does this compound enhance polymer properties in material science?

A7. Incorporating the compound into polymers improves thermal stability (TGA data shows decomposition >250°C) and mechanical strength. For example, silane-functionalized polyurethanes exhibit 30% higher tensile modulus due to crosslinking via amine-silanol interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.